![molecular formula C11H9ClN4O3 B8484540 6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione](/img/structure/B8484540.png)
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is a heterocyclic compound that features a spiro linkage between a quinazoline and an imidazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 6-chloro-3-methylquinazolin-4-one with an imidazolidine derivative in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen substitution reactions can be performed to replace the chlorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of halogenated or functionalized derivatives.
科学的研究の応用
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties.
作用機序
The mechanism of action of 6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
Similar Compounds
6-chloro-3-methylquinazolin-4-one: Shares the quinazoline core but lacks the spiro linkage.
Imidazolidine derivatives: Compounds with similar imidazolidine rings but different substituents or linkages.
Uniqueness
6-chloro-3-methylspiro[1H-quinazoline-4,5’-imidazolidine]-2,2’,4’-trione is unique due to its spiro linkage, which imparts distinct structural and electronic properties. This uniqueness makes it valuable for specific applications where such properties are advantageous.
特性
分子式 |
C11H9ClN4O3 |
|---|---|
分子量 |
280.67 g/mol |
IUPAC名 |
6-chloro-3-methylspiro[1H-quinazoline-4,5'-imidazolidine]-2,2',4'-trione |
InChI |
InChI=1S/C11H9ClN4O3/c1-16-10(19)13-7-3-2-5(12)4-6(7)11(16)8(17)14-9(18)15-11/h2-4H,1H3,(H,13,19)(H2,14,15,17,18) |
InChIキー |
QBRYBUXHTFUNRQ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=O)NC2=C(C13C(=O)NC(=O)N3)C=C(C=C2)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
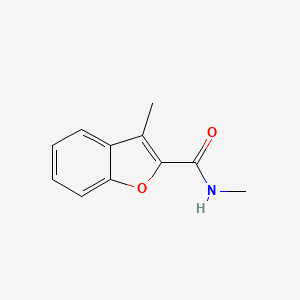
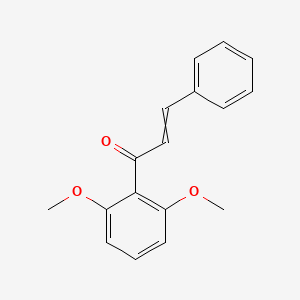
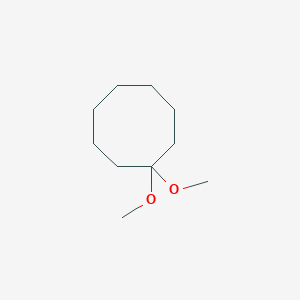
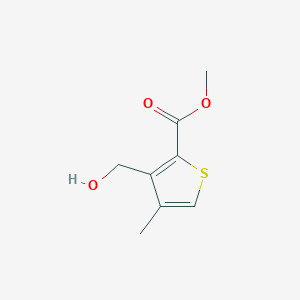
![2-(3-(4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitriledihydrochloride](/img/structure/B8484485.png)

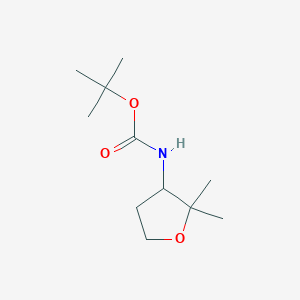
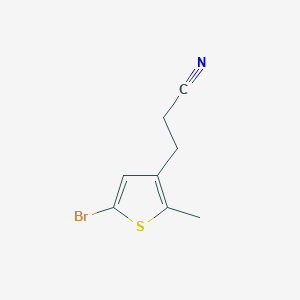
![[3-(4-Trifluoromethyl-benzyloxy)-phenyl]-methanol](/img/structure/B8484524.png)

![2-(4-Methylphenyl)naphtho[1,2-B]furan](/img/structure/B8484531.png)

![2-[(Undec-2-yn-1-yl)oxy]oxane](/img/structure/B8484542.png)
![5-[(2,5-Difluorophenyl)-hydroxymethyl]pyrimidine](/img/structure/B8484558.png)
